molecular formula C22H26N2O3 B13808529 alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester CAS No. 86499-39-0

alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester

Cat. No.: B13808529
CAS No.: 86499-39-0
M. Wt: 366.5 g/mol
InChI Key: AGSGQWMQZLSVCI-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1H-1-Benzazepine Derivatives

The synthesis and evaluation of 1H-1-benzazepine derivatives began in the 1990s, with early efforts focusing on NMDA receptor antagonism. For instance, 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs were prepared via Schmidt reactions of substituted 2-methoxynaphthalene-1,4-diones, followed by demethylation. These derivatives demonstrated inhibitory activity in [³H]MK801 and [³H]DCKA binding assays, highlighting their potential as glycine site antagonists. Modifications such as aromatic ring substitution (e.g., 7-fluoro or 7-chloro groups) and hydroxyl group repositioning (C-3 to C-4) were systematically explored to enhance receptor affinity.

Table 1: Key Modifications in Early 1H-1-Benzazepine Derivatives

Modification Type Synthetic Method Biological Activity
Aromatic ring substitution Electrophilic substitution NMDA receptor antagonism
Hydroxyl group removal Demethylation Reduced binding affinity
Ring expansion Diels-Alder reaction Altered conformational flexibility

The evolution of these compounds underscored the importance of the azepine ring’s planarity and substituent positioning in mediating interactions with biological targets.

Role of Tetrahydro-2-oxo Benzazepine Scaffolds in Drug Discovery

Tetrahydro-2-oxo benzazepine scaffolds, such as that in the title compound, offer distinct advantages in drug design. The ketone group at position 2 introduces a hydrogen-bond acceptor, while the saturated azepine ring reduces metabolic susceptibility compared to fully aromatic systems. In the case of this compound, the ethyl ester group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Table 2: Structural and Physicochemical Properties of this compound

Property Value
Molecular formula C₂₂H₂₆N₂O₃
Molecular weight 366.5 g/mol
Hydrogen bond acceptors 3
Rotatable bonds 7
Stereochemistry (2R)- and (3S)-configured

The scaffold’s pseudopeptidic backbone enables mimicry of protein interfaces, a feature exploited in designing inhibitors of protein-protein interactions (PPIs). For example, analogous 1,4-benzodiazepine scaffolds synthesized via Ugi multicomponent reactions demonstrated efficacy in disrupting p53-Mdm2 binding, validating the utility of benzazepine-like structures in targeting PPIs.

The integration of tetrahydro-2-oxo benzazepines into combinatorial libraries, such as those within the AnchorQuery platform, facilitates high-throughput screening for novel therapeutics. These efforts highlight the scaffold’s adaptability in addressing underexplored chemical spaces, particularly for challenging targets like nuclear hormone receptors.

Properties

CAS No.

86499-39-0

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate

InChI

InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25)/t19-,20+/m0/s1

InChI Key

AGSGQWMQZLSVCI-VQTJNVASSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Key Intermediate Preparation

The core benzazepine structure, 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, is usually synthesized via cyclization reactions starting from substituted anilines and appropriate keto acid derivatives. The 3-amino substitution is introduced through selective amination reactions, often involving reductive amination or nucleophilic substitution on a suitable precursor.

Coupling with Benzenebutanoic Acid Ethyl Ester

The coupling of the 3-amino benzazepine intermediate with benzenebutanoic acid ethyl ester is typically achieved via amide bond formation or nucleophilic substitution, depending on the functional groups present. The amino group on the benzazepine acts as a nucleophile attacking an activated ester or halide derivative of benzenebutanoic acid ethyl ester.

Use of Protecting Groups and Stereochemical Control

Protecting groups such as tert-butyl esters or carbamates are employed to safeguard sensitive functional groups during multi-step synthesis. The stereochemistry at the 3-position is controlled by using chiral starting materials or chiral catalysts, ensuring the production of the (3S)-enantiomer, which is often the biologically active form.

Representative Synthetic Procedure

A documented synthesis related to this compound is the preparation of (1R,3S)-Benazepril Hydrochloride, a closely related benzazepine derivative, which can provide insight into the synthetic approach:

Step Reagents & Conditions Description Yield (%)
1 Benzenebutanoic acid α-[[(4-nitrophenyl)sulfonyl]oxy]-, ethyl ester, (αR)- + S-ATBA Formation of key ester intermediate Not specified
2 4-Methylmorpholine; hydrogen chloride at 80 °C for 9 hours Amination and cyclization to form benzazepine core 84

This method involves the use of 4-methylmorpholine as a base and hydrogen chloride to facilitate the reaction under controlled heating, yielding the hydrochloride salt of the benzazepine derivative with good yield and stereochemical purity.

Chemical and Physical Data Supporting Preparation

Property Data
Molecular Formula C24H28N2O5 (for related compounds such as Benazepril)
Molecular Weight ~424.5 g/mol (for ethyl ester derivative)
Stereochemistry (3S) configuration critical for activity
Spectral Data 1D and 13C NMR spectra confirm structure

Spectral and analytical data such as nuclear magnetic resonance (NMR) and mass spectrometry are essential to confirm the successful synthesis and purity of the compound.

Notes on Salts and Prodrugs

The compound can exist as pharmaceutically acceptable salts, such as hydrochloride, sulfate, or methanesulfonate salts, which may improve solubility and stability. Esters like the ethyl ester form are often used as prodrugs to enhance cell permeability and bioavailability. These esters may themselves exhibit weak biological activity, providing dual functionality.

Summary Table of Preparation Highlights

Aspect Details
Core Structure 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with 3-amino substitution
Key Reaction Types Cyclization, amination, esterification
Stereochemical Control Use of chiral precursors or catalysts to ensure (3S) configuration
Protecting Groups tert-Butyl esters, carbamates used during synthesis
Salt Formation Acid addition salts (e.g., hydrochloride) to improve pharmaceutical properties
Yield Range Typically >80% in optimized procedures
Analytical Confirmation NMR, mass spectrometry, melting point, and chromatographic purity analysis

Chemical Reactions Analysis

Types of Reactions

Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Stereochemistry Functional Groups CAS Number
α-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester (Target) Benzazepine Benzenebutanoic acid ethyl ester (αS,3S) Ethyl ester, 2-oxo, amino 86499-39-0
2-[(3S)-3-[[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid Benzazepine Acetic acid, ethoxy-oxo-phenylbutan-2-yl (3S,2S) Carboxylic acid, ethoxy, 2-oxo 86541-75-5
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide Oxazepine Acetamide, benzyl, pyridylethyl Not specified Amide, 3-oxo, benzyl -
Key Observations:

Substituents :

  • The ethyl ester in the target compound contrasts with the carboxylic acid in the second analog, suggesting differences in solubility and metabolic stability .
  • The acetamide and pyridyl groups in the oxazepine analog may enhance CNS penetration or receptor selectivity .

Stereochemistry : Both benzazepine derivatives emphasize (S)-configured centers, which are critical for enantioselective interactions with biological targets .

Pharmacological Implications

  • Prodrug Potential: The ethyl ester may serve as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid .
  • Receptor Affinity: Benzazepines with 2-oxo groups are known to interact with G-protein-coupled receptors (GPCRs), such as angiotensin or dopamine receptors. The benzenebutanoic ester could modulate selectivity for these targets .
  • Oxazepine vs. Benzazepine : Oxazepines often exhibit sedative or anxiolytic properties (e.g., benzodiazepine analogs), whereas benzazepines are explored for antihypertensive or antipsychotic effects .

Q & A

Basic: What synthetic strategies are optimal for preparing α-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester?

Methodological Answer:
The compound’s synthesis involves multi-step strategies:

  • Core Benzazepine Formation : Utilize cyclization of α-diazo-β-hydroxy esters (analogous to methods in ) via Lewis acid catalysis. For example, ethyl diazo(3-hydroxy-2-oxo-indol-3-yl)acetate undergoes aldol condensation with isatin derivatives to form tetrahydrobenzazepine scaffolds .
  • Amino Linkage : Introduce the benzenebutanoic acid ethyl ester moiety via nucleophilic substitution or reductive amination. Protecting groups (e.g., tert-butyl esters, as in ) may stabilize intermediates during coupling .
  • Esterification : Optimize one-pot cyclization-esterification using iodine catalysis (as in ) to minimize side reactions .

Basic: How to characterize structural purity and identify impurities in this compound?

Methodological Answer:

  • HPLC Analysis : Use Purospher® STAR columns (C18, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min ( ). Relative retention times (RRT) for impurities should align with USP guidelines (e.g., RRT 0.5–2.1 for related benzazepine derivatives) .
  • Mass Spectrometry : Confirm molecular ions ([M+H]+) and fragment patterns to distinguish regioisomers or byproducts (e.g., ethyl ester vs. carboxylic acid derivatives) .

Advanced: How to resolve contradictions in impurity profiles across synthetic batches?

Methodological Answer:
Discrepancies often arise from:

  • Stereochemical Variants : Chiral impurities (e.g., 3S vs. 3R configurations in benzazepine intermediates) require chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism .
  • Reaction Conditions : Varying iodine catalyst concentrations () or hydrolysis rates ( ) may alter byproduct ratios. Validate methods using orthogonal techniques (e.g., NMR for stereochemistry, LC-MS for mass confirmation) .

Advanced: What experimental design mitigates instability of the ethyl ester group during storage?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC ( ). Hydrolysis of the ester to carboxylic acid is a key degradation pathway .
  • Stabilizers : Use lyophilization or inert packaging (argon atmosphere) to reduce hydrolysis. Pre-formulation studies with pH-adjusted buffers (pH 6–7) minimize ester cleavage .

Advanced: How to assess its pharmacological target engagement in vitro?

Methodological Answer:

  • Receptor Binding Assays : Screen against benzazepine-related targets (e.g., serotonin or dopamine receptors) using radioligand displacement (e.g., [³H]-Lorcaserin for 5-HT2C, as in ) .
  • Functional Assays : Measure cAMP or calcium flux in HEK293 cells transfected with target receptors. Compare EC₅₀ values to structurally similar benzazepines ( ) .

Advanced: How to address discrepancies in metabolic stability data across species?

Methodological Answer:

  • Liver Microsome Studies : Incubate with human, rat, and mouse microsomes (0.5 mg/mL) in NADPH-supplemented PBS. Quantify parent compound depletion via LC-MS/MS. Species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) may explain variability .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to identify hydroxylated or demethylated metabolites. Cross-reference with databases (e.g., HMDB) .

Advanced: What strategies optimize SAR studies for benzazepine derivatives?

Methodological Answer:

  • Scaffold Modifications : Replace the ethyl ester with methyl or tert-butyl groups ( ) to assess steric effects. Introduce substituents at the benzene ring (e.g., halogens, nitro groups) to modulate lipophilicity .
  • Activity Cliffs : Compare IC₅₀ values of analogs (e.g., ’s oxazepin-4-yl acetamides) to map critical pharmacophores. Molecular docking (AutoDock Vina) validates binding poses against crystallographic receptor structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.